molecular formula C18H22N8 B2992773 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 2201505-48-6

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B2992773
CAS No.: 2201505-48-6
M. Wt: 350.43
InChI Key: FZNBQCPAJMCDKX-UHFFFAOYSA-N
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Description

The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-studied scaffold for bromodomain inhibitors . The binding modes of these inhibitors are characterized by determining the crystal structures of BD1 in complex with selected inhibitors .


Chemical Reactions Analysis

The compound is a bromodomain inhibitor, and it interacts with the Kac peptide binding pocket . Disruption of waters (W1 and W4), which are involved in shaping the Kac peptide binding pocket, is likely unfavorable .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related triazolo and pyrimidin compounds often involves cyclization reactions and offers insights into crystal structures, showcasing the foundational chemical processes that might be applicable to the compound of interest. These methods provide a basis for understanding the structural properties and potential reactivity of similar compounds (Repich et al., 2017).

Catalytic Synthesis Applications

  • Research on pyrrolo and triazolo compounds highlights the use of catalysts like DMAP in synthesizing new chemical structures. This underscores the role of catalytic processes in creating complex chemical entities, possibly including the compound of interest (Khashi et al., 2015).

Antimicrobial and Antitumor Activities

  • Studies have explored the antimicrobial and antitumor potentials of compounds with triazolo and pyrimidin moieties. Such research indicates the potential biomedical applications of structurally similar compounds, suggesting avenues for the development of new therapeutic agents (Riyadh, 2011).

Heterocyclic Chemistry and Drug Design

  • The utility of related chemical frameworks in synthesizing azolopyrimidines underlines their significance in drug discovery and design, particularly for antibacterial applications. This suggests the compound could have relevance in designing new drugs with specific biological targets (El-hashash et al., 2017).

Future Directions

The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Further studies could focus on improving the potency to sub-micromolar levels, achieving excellent in vitro metabolic stability, and exquisite selectivity with respect to other heme-containing enzymes .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-19-9-8-15(20-12)24(2)14-10-25(11-14)17-7-6-16-21-22-18(26(16)23-17)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNBQCPAJMCDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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